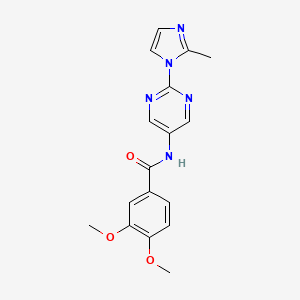

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer therapy. It is a member of the benzamide class of compounds and inhibits the activity of the transcription factor MDM2, which is involved in the regulation of the tumor suppressor protein p53.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The research demonstrates innovative approaches to synthesizing heterocyclic compounds derived from benzodifuranyl and pyrimidines. For example, a study by Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. These compounds, including various pyrimidine derivatives, were synthesized with a focus on inhibiting cyclooxygenase enzymes (COX-1/COX-2), displaying significant biological activities compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antibacterial Activities

The design and synthesis of pyrimidine derivatives have been explored for their potential in treating various diseases. Maheswaran et al. (2012) developed a series of benzimidazole and pyrimidine derivatives, which showed mild to moderate antibacterial and antioxidant activities. These compounds were synthesized by reacting substituted cyanopyridine derivatives, indicating their utility in developing new therapeutic agents (Maheswaran et al., 2012).

DNA Binding and Gene Expression Control

Polyamides containing pyrrole and imidazole rings, such as those studied by Chavda et al. (2010), have been investigated for their ability to bind specific DNA sequences in the minor groove, controlling gene expression. These compounds could potentially be used as medicinal agents for treating diseases, including cancer, by targeting specific DNA sequences and modulating gene expression (Chavda et al., 2010).

Inhibition of Human Rhinovirus

Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents. Their work highlighted the stereospecific synthesis of these compounds and their potential as therapeutic agents against rhinovirus infections, which are a common cause of the common cold (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-18-6-7-22(11)17-19-9-13(10-20-17)21-16(23)12-4-5-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYAQRBYHHUYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)